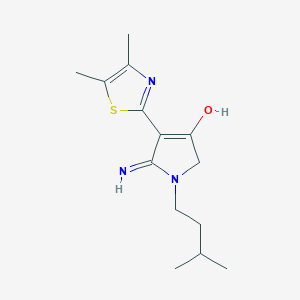
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrrole ring and subsequent functionalization to achieve the final structure. Common reagents used in these reactions include thioamides, aldehydes, and amines, under conditions such as refluxing in organic solvents and the use of catalysts like acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbutyl(propyl)amine
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1H-indol-1-yl)acetamide
- 2-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-ethyl-1-(3-methylbutyl)guanidine
Uniqueness
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H21N3OS |
|---|---|
Molecular Weight |
279.40 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3-methylbutyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C14H21N3OS/c1-8(2)5-6-17-7-11(18)12(13(17)15)14-16-9(3)10(4)19-14/h8,15,18H,5-7H2,1-4H3 |
InChI Key |
LSTCOQNELIRQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCC(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B15108554.png)
![4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]-](/img/structure/B15108562.png)
![7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B15108571.png)
![Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B15108576.png)

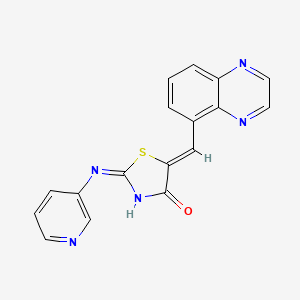
![Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B15108588.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B15108590.png)

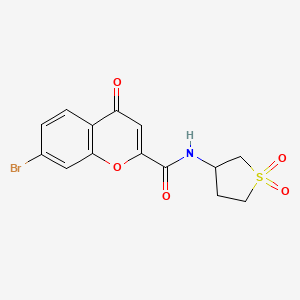
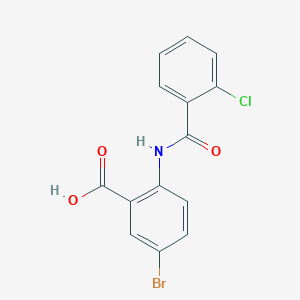
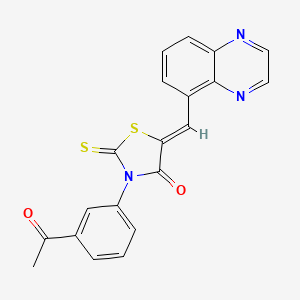
![(2Z)-2-(4-ethylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15108625.png)
![5-{[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15108627.png)
